molecular formula C8H4BrClS B1288040 2-Bromo-5-chlorobenzo[b]thiophene CAS No. 227802-38-2

2-Bromo-5-chlorobenzo[b]thiophene

Cat. No. B1288040
M. Wt: 247.54 g/mol
InChI Key: MMCOTLPKJZWVQI-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzo[b]thiophene is a sulfur-containing heterocyclic compound that is part of the benzo[b]thiophene family. The presence of bromine and chlorine substituents on the thiophene ring suggests potential reactivity for further chemical modifications. The compound is related to various benzo[b]thiophenes that have been synthesized and studied for their chemical properties and potential applications in material science and medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through several methods. One approach involves a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, which yields a variety of 2-substituted benzo[b]thiophenes . Another method is a one-pot synthesis from bromoenynes and o-alkynylbromobenzene derivatives, which includes a Pd-catalyzed C-S bond formation followed by heterocyclization . These methods demonstrate the versatility in synthesizing benzo[b]thiophene derivatives, including those with bromo and chloro substituents.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. For instance, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, was elucidated from cinnamic acid and thionyl chloride, confirming the proposed structure . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions. For example, hexachlorobenzo[b]thiophen reacts with n-butyl-lithium to give lithiated derivatives, and with magnesium to form Grignard reagents . Bromination and nitration reactions of dibromobenzo[b]thiophenes have been studied, revealing the influence of substituents on the reaction outcome . Additionally, the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene was found to be influenced by its "non-planar" conjugated model .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be explored through experimental and computational methods. Vibrational spectra and density functional theory (DFT) simulations provide insights into the vibrational frequencies and geometric parameters of these compounds . The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also of interest for understanding the reactivity and potential applications of these materials .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis of Anticancer Agents

2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . The specific methods of application or experimental procedures were not detailed in the source.

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents . The specific methods of application or experimental procedures were not detailed in the source.

Development of Insecticides

Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides . The specific methods of application or experimental procedures were not detailed in the source.

Antimicrobial Activity

Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches were made to prove thiophene as an antimicrobial agent by different scientists for the discovery of the most active thiophene derivatives .

Electrochemical Reduction

2-Bromo-5-chlorobenzo[b]thiophene has been used in the electrochemical reduction of a number of mono- and dihalothiophenes at carbon cathodes in dimethylformamide containing tetramethylammonium perchlorate by cyclic voltammetry and controlled-potential electrolysis .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Antidepressant Activity

Benzo[b]thiophenes exhibit a wide range of biological activities including antidepressant .

Anti-inflammatory Activity

Benzo[b]thiophenes also show anti-inflammatory activity .

Antioxidant Activity

Benzo[b]thiophenes have antioxidant properties .

One-step Synthesis of Benzo[b]thiophenes

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Synthesis of Regioregular Thiophene-based Conjugated Polymers

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . They have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .

Synthesis of Anticancer Agents

2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Development of Insecticides

Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .

Antimicrobial Activity

Thiophene derivatives show high antimicrobial activity against various microbial infections .

Safety And Hazards

2-Bromo-5-chlorobenzo[b]thiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-bromo-5-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCOTLPKJZWVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594229
Record name 2-Bromo-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chlorobenzo[b]thiophene

CAS RN

227802-38-2
Record name 2-Bromo-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ES Neiss - 1965 - search.proquest.com
ANALOGS OF BIOLOGICALLY ACTIVE INoor, Page 1 65-10,871 NEISS, Edward Samuel, 1933- THE SYNTHESES OF BENZO(b)TopN; ANALOGS OF BIOLOGICALLY ACTIVE INoor, …
Number of citations: 2 search.proquest.com

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